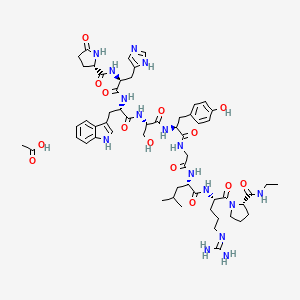

Fertirelin Acetate

Beschreibung

Eigenschaften

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H76N16O12.C2H4O2/c1-4-59-53(82)44-12-8-20-71(44)54(83)38(11-7-19-60-55(56)57)66-49(78)39(21-30(2)3)65-46(75)27-62-47(76)40(22-31-13-15-34(73)16-14-31)67-52(81)43(28-72)70-50(79)41(23-32-25-61-36-10-6-5-9-35(32)36)68-51(80)42(24-33-26-58-29-63-33)69-48(77)37-17-18-45(74)64-37;1-2(3)4/h5-6,9-10,13-16,25-26,29-30,37-44,61,72-73H,4,7-8,11-12,17-24,27-28H2,1-3H3,(H,58,63)(H,59,82)(H,62,76)(H,64,74)(H,65,75)(H,66,78)(H,67,81)(H,68,80)(H,69,77)(H,70,79)(H4,56,57,60);1H3,(H,3,4)/t37-,38-,39-,40-,41-,42-,43-,44-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTCYOIDKTXKGH-UYRFKBGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H80N16O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38234-21-8 (Parent) | |

| Record name | Fertirelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066002662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1213.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66002-66-2 | |

| Record name | Fertirelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066002662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERTIRELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD54DU77I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fertirelin Acetate and the GnRH Receptor: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin acetate, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent stimulator of the hypothalamic-pituitary-gonadal axis.[1] Its therapeutic utility in veterinary medicine for managing reproductive cycles is well-established.[2][3] Understanding the precise mechanism of action of this compound at the molecular level is crucial for the development of novel therapeutics and for optimizing its clinical applications. This technical guide provides an in-depth exploration of the interaction between this compound and the GnRH receptor (GnRH-R), focusing on its binding kinetics, downstream signaling pathways, and receptor fate. The information is presented with a focus on quantitative data and detailed experimental methodologies to support advanced research and development.

This compound and GnRH Receptor Binding Kinetics

The initiation of the physiological response to this compound begins with its binding to the GnRH receptor, a member of the G-protein coupled receptor (GPCR) family.[4] The binding characteristics of this compound determine its potency and duration of action.

| Parameter | Value | Unit |

| Association Rate (kon) | 0.02 ± 0.004 | nM⁻¹·min⁻¹ |

| Dissociation Rate (koff) | 0.03 ± 0.003 | min⁻¹ |

| Residence Time (1/koff) | 33 | min |

| Data from a competitive association assay using [¹²⁵I]-triptorelin as the radioligand on CHO cells stably expressing the human GnRH receptor. |

These kinetic data indicate that Fertirelin has a relatively slow association rate and a moderate residence time on the human GnRH receptor compared to other agonists.

Experimental Protocol: Competitive Radioligand Binding Assay

A standard method to determine the binding affinity of a compound like this compound to the GnRH receptor is a competitive radioligand binding assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to the GnRH receptor. The IC50 can then be used to calculate the inhibitory constant (Ki).

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the GnRH receptor (e.g., CHO-hGnRHR or LβT2 cells).

-

Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope, such as [¹²⁵I]-triptorelin or [³H]-histrelin.

-

Competitor: this compound of known concentration.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter: For quantifying radioactivity.

Workflow:

Downstream Signaling Pathways

Upon binding of this compound, the GnRH receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway activated by the GnRH receptor is through the Gq/11 family of G-proteins.

Activation of Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

DAG activates protein kinase C (PKC).

The subsequent rise in intracellular Ca²⁺ and activation of PKC are critical for the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary.

Unlike many other GPCRs, the mammalian GnRH receptor lacks a C-terminal tail, which results in a slow rate of internalization and a lack of β-arrestin recruitment. This structural feature contributes to the sustained signaling observed with GnRH agonists.

Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release

The ultimate physiological output of this compound's action on the GnRH receptor is the release of LH and FSH. The potency of this compound in stimulating gonadotropin release is a key parameter for its clinical efficacy.

Experimental Protocol: In Vitro LH and FSH Release Assay

This protocol describes an in vitro method to quantify the release of LH and FSH from primary pituitary cells or a suitable cell line (e.g., LβT2) in response to this compound stimulation.

Objective: To determine the dose-response relationship and calculate the EC50 for this compound-induced LH and FSH release.

Materials:

-

Primary Pituitary Cells or LβT2 cells: Cultured in appropriate media.

-

This compound: A range of concentrations for stimulation.

-

Assay Medium: Serum-free culture medium.

-

ELISA or RIA kits: Specific for the quantification of rat or mouse LH and FSH.

Workflow:

Receptor Internalization

The internalization of the GnRH receptor upon agonist binding is a mechanism for signal desensitization. As previously mentioned, the mammalian GnRH receptor internalizes at a significantly slower rate compared to other GPCRs. This slow internalization is attributed to the absence of a C-terminal tail, which is typically involved in β-arrestin-mediated endocytosis.

While specific kinetic data for this compound-induced internalization are not available, the general mechanism for GnRH agonists involves a clathrin-dependent pathway that is independent of β-arrestin.

Conclusion

This compound exerts its effects through a well-defined, yet nuanced, mechanism of action on the GnRH receptor. Its binding kinetics, characterized by a slow association rate and moderate residence time, initiate a signaling cascade predominantly through the Gq/11-PLC pathway, leading to the release of LH and FSH. The unique structural feature of the mammalian GnRH receptor, its lack of a C-terminal tail, results in slow internalization and a lack of β-arrestin involvement, contributing to the sustained action of agonists like this compound. Further research to precisely quantify the binding affinity (Ki or IC50) and the potency (EC50) for gonadotropin release will provide a more complete understanding of its pharmacology and aid in the development of next-generation GnRH-based therapies.

References

The Early Discovery and Development of Fertirelin Acetate: A Technical Overview

Introduction

The discovery of Gonadotropin-Releasing Hormone (GnRH), a decapeptide responsible for regulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, marked a pivotal moment in reproductive endocrinology. This breakthrough, which occurred in 1971, opened the door for therapeutic manipulation of the hypothalamic-pituitary-gonadal (HPG) axis. Researchers quickly recognized that the native GnRH peptide had a very short half-life, limiting its therapeutic utility. This led to a concerted effort to synthesize more potent and longer-acting analogues. These synthetic versions were broadly classified into two groups: GnRH agonists and antagonists.

This technical guide focuses on the early discovery and development of Fertirelin Acetate, a potent GnRH agonist. We will delve into the molecular rationale behind its design, its mechanism of action, and the experimental methodologies used to characterize it during its nascent stages.

Discovery and Rationale for Development

This compound, also known by its developmental code name TAP-031, is a synthetic nonapeptide analogue of GnRH. It was first introduced for veterinary use in Japan in 1981 to manage ovarian dysfunction in cattle[1]. Its development was part of a broader wave of research in the 1970s and 1980s aimed at creating "superagonists" of GnRH[2].

The primary goal was to overcome the rapid enzymatic degradation of the native GnRH molecule. The structure of native GnRH is: pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH2 . Early structure-activity relationship studies identified two key areas vulnerable to enzymatic cleavage: the bond between amino acids 6 and 7, and the C-terminus[3].

The design of this compound incorporated two critical modifications to address these vulnerabilities:

-

Substitution at Position 6: The glycine (Gly) at position 6 was replaced with a D-amino acid. While other agonists like Leuprolide use D-Leucine and Buserelin uses D-Serine, this substitution sterically hinders the action of endopeptidases, significantly increasing the peptide's metabolic stability and half-life[4].

-

Modification of the C-terminus: The C-terminal Glycine-amide (Gly-NH2) was replaced with a Proline-ethylamide (Pro-NHEt). This modification, known as the des-Gly10 ethylamide substitution, protects the peptide from carboxypeptidase degradation and enhances its binding affinity to the GnRH receptor[4].

The resulting amino acid sequence for Fertirelin is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHEt . These modifications result in a compound that is significantly more potent and has a longer duration of action than the native hormone.

Mechanism of Action

Like other GnRH agonists, this compound exerts its effects by binding to and activating GnRH receptors on the surface of pituitary gonadotroph cells. Its mechanism is biphasic:

-

Initial Agonist Effect (Flare-up): Upon initial administration, Fertirelin potently stimulates the GnRH receptors, leading to a significant, transient release of LH and FSH from the anterior pituitary. This "flare-up" effect is characteristic of all GnRH agonists.

-

Receptor Downregulation and Desensitization: Continuous, non-pulsatile exposure to a potent agonist like Fertirelin leads to the internalization and downregulation of GnRH receptors on the cell surface. This sustained activation uncouples the receptors from their intracellular signaling pathways, rendering the gonadotroph cells desensitized to further GnRH stimulation. The result is a profound and reversible suppression of LH and FSH secretion, leading to a hypogonadal state, often referred to as "medical castration".

This paradoxical effect of initial stimulation followed by long-term suppression is the basis for the therapeutic applications of Fertirelin and other GnRH agonists in conditions that benefit from reduced sex steroid levels.

Quantitative Preclinical Data

Table 1: Representative Preclinical Data for Early GnRH Agonists

| Parameter | Agonist | Value | Assay System | Reference |

| Receptor Binding Affinity (Ki) | Buserelin | 0.2 nM | Radioligand Competition Assay (Human GnRH Receptor) | |

| Leuprolide | 0.5 nM | Radioligand Competition Assay (Human GnRH Receptor) | ||

| Leuprolide | 0.64 nM | Radioligand Competition Assay (Human GnRH Receptor) | ||

| In Vitro Potency (EC50) | Buserelin | Similar dose-response to native GnRH for LH release | In Vitro Rat Hemipituitary Gland Incubation | |

| Leuprolide | Sub-nanomolar to low nanomolar range for receptor activation | Inositol Phosphate Production in HEK293 cells |

Note: This table provides representative data for well-characterized GnRH agonists to illustrate the typical potency of this class of compounds. Specific early development data for this compound is not publicly available.

Key Experimental Protocols

The characterization of a novel GnRH agonist like Fertirelin would have involved a series of standardized in vitro and in vivo assays. Below are detailed representative protocols for the key in vitro experiments used to determine receptor binding affinity and biological potency during that period.

Radioligand Binding Assay for GnRH Receptor Affinity

This protocol is representative of methods used to determine the binding affinity (Ki or Kd) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to pituitary membrane preparations.

Objective: To determine the binding affinity of this compound for the GnRH receptor.

Materials:

-

Anterior pituitaries from adult male rats.

-

Radioligand: Tritiated GnRH ([³H]GnRH) or a radioiodinated agonist ([¹²⁵I]-Buserelin).

-

Test Compound: this compound.

-

Homogenization Buffer: 10 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

Assay Buffer: 10 mM Tris-HCl, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Protocol:

-

Membrane Preparation:

-

Excise anterior pituitaries from rats and place them in ice-cold Homogenization Buffer.

-

Homogenize the tissue using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending it in fresh Homogenization Buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., Lowry or Bradford assay). The membrane preparation can be stored at -80°C.

-

-

Competition Binding Assay:

-

Set up assay tubes in triplicate.

-

To each tube, add:

-

100 µL of Assay Buffer.

-

50 µL of various concentrations of unlabeled this compound (e.g., 10⁻¹² to 10⁻⁶ M).

-

50 µL of radioligand at a fixed concentration (typically near its Kd, e.g., 0.5-1.0 nM).

-

100 µL of the pituitary membrane preparation (containing 50-100 µg of protein).

-

-

For determining total binding, add 50 µL of Assay Buffer instead of the competitor.

-

For determining non-specific binding, add a high concentration of unlabeled native GnRH (e.g., 1 µM).

-

Incubate the tubes for 90-120 minutes at 4°C to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.1% polyethyleneimine.

-

Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity in a beta or gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 (the concentration of Fertirelin that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro LH/FSH Release Assay from Cultured Pituitary Cells

This protocol is representative of methods used to determine the biological potency (EC50) of a GnRH agonist by measuring its ability to stimulate LH and FSH release from primary pituitary cells in culture.

Objective: To determine the potency of this compound in stimulating gonadotropin release.

Materials:

-

Anterior pituitaries from adult female rats (often at the diestrus stage).

-

Enzymes for dispersion: Trypsin, DNase I.

-

Cell Culture Medium: DMEM supplemented with horse serum, fetal bovine serum, and antibiotics.

-

Stimulation Medium: Serum-free DMEM with 0.1% BSA.

-

Test Compound: this compound.

-

LH and FSH Radioimmunoassay (RIA) kits.

Protocol:

-

Pituitary Cell Culture Preparation:

-

Aseptically remove anterior pituitaries and place them in sterile culture medium.

-

Mince the glands into small fragments.

-

Wash the fragments and incubate them in a trypsin solution (e.g., 0.25%) for a set time at 37°C to dissociate the tissue.

-

Mechanically disperse the cells by gentle pipetting in the presence of DNase I to prevent cell clumping.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Wash the cells by centrifugation and resuspend them in complete culture medium.

-

Determine cell viability and count using a hemocytometer and trypan blue exclusion.

-

Plate the cells in multi-well culture plates (e.g., 24-well plates) at a density of 0.5-1.0 x 10⁵ cells per well and incubate for 48-72 hours to allow for attachment and recovery.

-

-

Stimulation Experiment:

-

After the recovery period, remove the culture medium and wash the cell monolayers twice with pre-warmed Stimulation Medium.

-

Add 1 mL of Stimulation Medium containing various concentrations of this compound (e.g., 10⁻¹² to 10⁻⁸ M) to the wells in triplicate.

-

Include control wells with Stimulation Medium only (basal release).

-

Incubate the plates for 3-4 hours at 37°C in a humidified CO₂ incubator.

-

-

Sample Collection and Analysis:

-

After incubation, collect the medium from each well.

-

Centrifuge the collected medium to pellet any detached cells and collect the supernatant.

-

Store the supernatants at -20°C until analysis.

-

Measure the concentration of LH and FSH in the supernatants using specific and validated radioimmunoassay (RIA) kits.

-

-

Data Analysis:

-

Calculate the mean hormone concentration for each triplicate.

-

Plot the amount of LH or FSH released (ng/mL) against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to generate a dose-response curve.

-

Determine the EC50 (the concentration of Fertirelin that produces 50% of the maximal stimulation) and the Emax (the maximum response) from the curve.

-

Visualizations

GnRH Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the binding of a GnRH agonist like this compound to its receptor on a pituitary gonadotroph cell.

References

In Vitro Binding Affinity of Fertirelin Acetate to Pituitary Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin Acetate, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent agonist of the GnRH receptor.[1][2] Its primary therapeutic applications are in veterinary medicine for the management of reproductive cycles.[1][2] Understanding the binding affinity of this compound to its target, the GnRH receptors on pituitary gonadotroph cells, is fundamental to elucidating its mechanism of action and optimizing its clinical use. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound, detailed experimental protocols for its characterization, and a summary of the downstream signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound and other GnRH agonists to the human GnRH receptor has been quantified using in vitro competitive binding assays. In these experiments, the ability of an unlabeled ligand (e.g., Fertirelin) to displace a radiolabeled ligand from the receptor is measured. The resulting data is often expressed as the pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Compound | pKi (Radioligand Binding) | Ki (nM) (Calculated) |

| Fertirelin | 9.2 ± 0.05 | 0.63 |

| Alarelin | 9.4 ± 0.1 | 0.40 |

| Deslorelin | 10.0 ± 0.1 | 0.10 |

| Leuprorelin | 9.5 ± 0.09 | 0.32 |

| Nafarelin | 10.0 ± 0.06 | 0.10 |

| Buserelin | 9.9 ± 0.05 | 0.13 |

| Goserelin | 8.8 ± 0.06 | 1.58 |

| Histrelin | 9.8 ± 0.2 | 0.16 |

Data sourced from Heberlig et al. (2015).[3] The Ki values were calculated from the reported pKi values (Ki = 10^(-pKi)).

Experimental Protocol: In Vitro Radioligand Competition Binding Assay

This protocol outlines a typical radioligand competition binding assay to determine the binding affinity of this compound for the GnRH receptor.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells expressing the human GnRH receptor (e.g., CHO-hGnRHR cells).

-

Radioligand: A high-affinity radiolabeled GnRH agonist, such as [¹²⁵I]-triptorelin.

-

Unlabeled Ligand: this compound and other competing ligands.

-

Assay Buffer: Appropriate buffer for maintaining physiological pH and minimizing non-specific binding (e.g., Tris-based buffer).

-

Filtration Apparatus: A multi-well plate harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

2. Experimental Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([¹²⁵I]-triptorelin, e.g., ~0.1 nM) and varying concentrations of the unlabeled competitor (this compound).

-

Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature should be optimized (e.g., 120 minutes at 25°C).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand.

-

The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GnRH Receptor Signaling Pathway

Upon binding of an agonist like this compound, the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

Caption: GnRH Receptor Signaling Pathway.

Experimental Workflow: Competitive Binding Assay

The logical flow of a competitive binding assay is crucial for accurate determination of binding affinities.

Caption: Competitive Binding Assay Workflow.

Conclusion

The in vitro binding affinity of this compound to pituitary GnRH receptors is a critical parameter that underpins its biological activity. The data presented here, obtained through rigorous radioligand binding assays, confirms its high affinity for the human GnRH receptor. The detailed experimental protocol and workflow provide a framework for researchers to conduct similar studies, while the signaling pathway diagram illustrates the downstream consequences of receptor binding. This comprehensive technical guide serves as a valuable resource for professionals in the fields of reproductive science and drug development.

References

The Pharmacodynamics of Fertirelin Acetate: A Technical Guide for Researchers

An In-depth Examination of the Core Mechanisms and Applications of a Potent GnRH Agonist in Animal Models

Introduction

Fertirelin acetate, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent decapeptide that has garnered significant attention in veterinary medicine and reproductive research.[1] As a GnRH agonist, it plays a pivotal role in modulating the hypothalamic-pituitary-gonadal (HPG) axis, making it a valuable tool for estrus synchronization, induction of ovulation, and the management of various reproductive conditions in a range of animal species.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in key animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways for researchers, scientists, and drug development professionals.

Mechanism of Action: GnRH Receptor Agonism

This compound exerts its physiological effects by binding to and activating GnRH receptors on the surface of gonadotrope cells in the anterior pituitary gland.[4] This interaction mimics the action of endogenous GnRH, initiating a cascade of intracellular signaling events that lead to the synthesis and release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5]

Upon binding to its G-protein coupled receptor, this compound activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the transcription and synthesis of the alpha and beta subunits of LH and FSH, followed by their secretion into the bloodstream.

The pulsatile nature of endogenous GnRH release is crucial for maintaining normal gonadotrope function. Continuous administration of a potent GnRH agonist like this compound initially causes a surge in LH and FSH release, often referred to as a "flare-up" effect. However, prolonged exposure leads to the downregulation and desensitization of GnRH receptors, resulting in a subsequent suppression of gonadotropin secretion and, consequently, a reduction in gonadal steroid production. This biphasic response is harnessed for different therapeutic applications, from inducing ovulation with a single dose to long-term suppression of reproductive function with sustained-release implants.

Pharmacodynamics in Bovine Models

This compound is widely used in the dairy and beef cattle industries for the synchronization of ovulation in timed artificial insemination (AI) protocols. Its administration leads to a predictable surge in LH, which induces ovulation of a dominant follicle.

Quantitative Data: Dose-Response of LH and FSH in Holstein Heifers

A key study investigated the effects of intramuscular (i.m.) administration of various doses of this compound on serum LH and FSH concentrations in Holstein heifers. The results demonstrated a clear dose-dependent response.

| Dose of this compound (µg) | Mean Log (Base 2) Area Under the Curve (AUC) for LH | Mean Log (Base 2) Area Under the Curve (AUC) for FSH |

| 0 (Saline) | Not Reported | Not Reported |

| 25 | 10.3 | 8.9 |

| 50 | 11.2 | 9.1 |

| 100 | 11.8 | 9.3 |

| 200 | 12.1 | 9.4 |

| Data adapted from Chenault et al. (1990). |

The study noted a significant quadratic dose-response relationship for both LH and FSH log AUC data, with the LH response appearing to approach a plateau at higher doses.

Experimental Protocol: Evaluation of LH and FSH Response in Holstein Heifers

The following protocol is based on the methodology described by Chenault et al. (1990).

Methodology Details:

-

Animals: Holstein heifers were utilized, with treatments administered between days 8 and 16 of their estrous cycle.

-

Experimental Design: An incomplete Latin-square design was employed to minimize individual animal variation.

-

Drug Administration: this compound was administered as a single intramuscular injection.

-

Blood Sampling: Blood samples were collected via jugular catheters at frequent intervals from one hour before to eight hours after the injection to capture the full hormone release profile.

-

Hormone Analysis: Serum concentrations of LH and FSH were quantified using a validated radioimmunoassay (RIA).

-

Data Analysis: The response to treatment was evaluated by calculating the log (base 2) area under the curve (AUC) for both LH and FSH.

Pharmacodynamics in Equine Models

In equine practice, GnRH agonists like deslorelin acetate, which is structurally similar to fertirelin, are commonly used to induce ovulation in mares, thereby optimizing breeding management, especially when using artificial insemination with cooled or frozen semen.

Quantitative Data: Ovulation Induction in Mares

While specific dose-response data for this compound in mares is less readily available in the public domain, studies on the closely related GnRH agonist, deslorelin acetate, provide valuable insights. A study comparing deslorelin acetate and histrelin for ovulation induction in mares provides the following data:

| Treatment | Dose | Mean Interval from Treatment to Ovulation (hours ± SD) | Ovulation Rate within 48 hours (%) |

| Deslorelin Acetate | 1.8 mg (i.m.) | 34.8 ± 11.4 | Not specified, but tended to be shorter than histrelin |

| Histrelin | 0.5 mg (i.m.) | 38.0 ± 8.1 | Not specified |

| Data adapted from Morrissey et al. (2019). |

Another study reported that with a 2.2 mg deslorelin implant, 95% of mares ovulated within 48 hours, compared to 26.3% in the placebo group.

Experimental Protocol: Induction of Ovulation in Mares

The following is a generalized protocol for studying the efficacy of a GnRH agonist for ovulation induction in mares.

Methodology Details:

-

Animal Selection: Cycling mares in estrus with a dominant ovarian follicle of at least 35 mm in diameter are selected.

-

Treatment Administration: The GnRH agonist is administered, typically as an intramuscular injection or a subcutaneous implant.

-

Monitoring: Mares are monitored via transrectal ultrasonography at regular intervals (e.g., every 12-24 hours) to determine the time of ovulation.

-

Outcome Measures: The primary endpoints are the interval from treatment to ovulation and the percentage of mares that ovulate within a specific timeframe (e.g., 48 hours). Pregnancy rates following artificial insemination can also be assessed.

Pharmacodynamics in Canine Models

In canine medicine, long-acting GnRH agonists, such as deslorelin acetate in the form of subcutaneous implants, are utilized for the reversible suppression of fertility in male dogs. This application leverages the receptor downregulation phenomenon that occurs with continuous agonist exposure.

Quantitative Data: Testosterone Suppression in Male Dogs

Studies on deslorelin implants have demonstrated effective and sustained suppression of testosterone.

| Implant Dose | Time to Reach Undetectable Testosterone Levels | Duration of Testosterone Suppression |

| 4.7 mg Deslorelin | 6 to 43 days | 150 to over 500 days |

| Data adapted from Fontaine et al. (2020). |

A "flare-up" effect, characterized by a transient increase in testosterone, is observed shortly after implantation, before levels decline.

Experimental Protocol: Evaluation of Testosterone Suppression in Male Dogs

The following protocol outlines a typical study design for evaluating the efficacy of a GnRH agonist implant for fertility suppression in male dogs.

Methodology Details:

-

Animals: Healthy, intact adult male dogs are used.

-

Treatment: A long-acting GnRH agonist implant is administered subcutaneously.

-

Monitoring:

-

Blood Sampling: Serial blood samples are collected to monitor serum testosterone concentrations over time.

-

Semen Analysis: Semen is collected periodically to assess sperm concentration, motility, and morphology to determine the onset of azoospermia.

-

Physical Examination: Testicular volume is measured regularly as an indicator of suppressed testicular function.

-

-

Primary Endpoints: The key outcomes are the time to reach basal testosterone levels, the onset of azoospermia, and the duration of fertility suppression.

Conclusion

This compound and other GnRH agonists are versatile and powerful tools in the field of animal reproduction. Their pharmacodynamic properties, characterized by a biphasic effect on gonadotropin release, allow for both the stimulation and suppression of the reproductive axis. A thorough understanding of the dose-response relationships, detailed experimental protocols for evaluation, and the underlying cellular and molecular mechanisms of action is essential for the effective and responsible use of these compounds in clinical practice and for the development of new reproductive technologies. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound and other GnRH agonists in various animal models.

References

- 1. Prepubertal Use of Long-Term GnRH Agonists in Dogs: Current Knowledge and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses [frontiersin.org]

- 3. LHRH-induced LH and FSH responses in the aged female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using Animal Models for Gender-Affirming Hormone Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gonadotropin regulation by pulsatile GnRH: signaling and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Fertirelin Acetate's Effect on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fertirelin acetate, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent stimulator of the hypothalamic-pituitary-gonadal axis. By binding to GnRH receptors on pituitary gonadotrophs, it triggers the synthesis and release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on LH and FSH release, detailed experimental protocols for its study, and a visualization of the key signaling pathways involved. The information presented is intended to support research and development efforts in reproductive medicine and endocrinology.

Mechanism of Action: The GnRH Receptor Signaling Pathway

This compound exerts its effects by acting as an agonist at the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of gonadotrope cells in the anterior pituitary gland. The binding of this compound initiates a cascade of intracellular signaling events that culminate in the synthesis and secretion of LH and FSH.

The primary signaling pathway activated by the GnRH receptor is the Gq/11 pathway. This process can be summarized as follows:

-

Receptor Binding and G-Protein Activation: this compound binds to the GnRH receptor, inducing a conformational change that activates the associated heterotrimeric G-protein, specifically the Gαq/11 subunit.

-

Phospholipase C Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).

-

MAPK Cascade Activation: Activated PKC initiates a downstream phosphorylation cascade, including the mitogen-activated protein kinase (MAPK) pathway.

-

Gene Transcription and Hormone Synthesis: The MAPK cascade leads to the phosphorylation and activation of transcription factors, which in turn promote the expression of the common α-subunit and the specific β-subunits of LH and FSH.

-

Hormone Secretion: The elevated intracellular calcium levels also stimulate the exocytosis of vesicles containing stored LH and FSH, leading to their release into the bloodstream.

Quantitative Effects on LH and FSH Release

The administration of this compound leads to a rapid and dose-dependent increase in circulating concentrations of LH and FSH. The following tables summarize quantitative data from key studies.

Table 1: Dose-Response of Peak Luteinizing Hormone (LH) Concentration Following this compound Administration in Dairy Cows.

| This compound Dose (µg) | Peak LH Concentration (ng/mL) | Time to Peak (minutes) |

| 50 | > 5 | 120 |

| 100 | > 5 | 120 |

Data adapted from Yamada et al., 2002.[1]

Table 2: Dose-Dependent Effect of this compound on the Area Under the Curve (AUC) for LH and FSH in Holstein Heifers.

| This compound Dose (µg) | Log (Base 2) Area Under the LH Curve (AUC) | Log (Base 2) Area Under the FSH Curve (AUC) |

| 25 | Data not publicly available in this format | Data not publicly available in this format |

| 50 | Data not publicly available in this format | Data not publicly available in this format |

| 100 | Data not publicly available in this format | Data not publicly available in this format |

| 200 | Data not publicly available in this format | Data not publicly available in this format |

Note: A study by Chenault et al. (1990) demonstrated a significant quadratic dose-response relationship for both LH and FSH log AUC data in Holstein heifers treated with 25, 50, 100, or 200 µg of this compound.[2] However, the specific mean AUC values at each dose were not available in the publicly accessible abstract. The study also noted that a response plateau was being approached for LH at higher dosages.[2]

Experimental Protocols

The following section outlines a representative experimental protocol for assessing the effects of this compound on LH and FSH release in bovine models, synthesized from established methodologies.

Animal Model and Experimental Design

-

Species: Bovine (e.g., Holstein heifers or dairy cows).

-

Housing and Acclimatization: Animals are housed in appropriate facilities and allowed an acclimatization period before the experiment.

-

Experimental Groups: Animals are randomly assigned to treatment groups, including a saline-treated control group and multiple this compound dose groups (e.g., 25, 50, 100, 200 µg).

-

Administration: this compound or saline is administered via intramuscular (IM) injection.

Intramuscular Administration and Blood Sampling

-

Restraint: The animal is securely restrained in a cattle chute or by other appropriate means.

-

Injection Site Preparation: The injection site, typically in the neck muscles, is cleaned with an antiseptic solution.

-

Injection: The calculated dose of this compound is drawn into a sterile syringe and injected deep into the muscle tissue.

-

Blood Collection: Blood samples are collected via jugular venipuncture at predetermined time points (e.g., -60, -30, 0, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes relative to the injection).

-

Sample Processing: Blood is collected into appropriate tubes (e.g., containing heparin or EDTA) and centrifuged to separate the plasma or serum, which is then stored at -20°C or lower until analysis.

Hormone Analysis

-

Assay Method: LH and FSH concentrations in plasma or serum are quantified using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Principle of RIA: The assay is based on the competitive binding of radiolabeled and unlabeled hormones to a limited amount of specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled hormone in the sample.

-

Standard Curve: A standard curve is generated using known concentrations of purified bovine LH and FSH to allow for the quantification of hormone levels in the unknown samples.

-

Data Analysis: Hormone concentration data are analyzed using appropriate statistical methods to determine the effects of dose and time on LH and FSH release.

Conclusion

This compound is a potent GnRH agonist that reliably stimulates the release of LH and FSH from the anterior pituitary. Its mechanism of action is well-characterized and involves the activation of the Gq/11 signaling pathway. The magnitude of the hormonal response is dose-dependent, providing a basis for its therapeutic applications in reproductive management. The experimental protocols and data presented in this guide offer a framework for further research into the pharmacology and clinical utility of this compound and other GnRH analogues. Further studies providing detailed time-course data for a range of doses would be beneficial for a more complete understanding of its pharmacokinetic and pharmacodynamic properties.

References

The chemical properties and purity of synthetic Fertirelin Acetate

An In-depth Technical Guide to the Chemical Properties and Purity of Synthetic Fertirelin Acetate

Introduction

This compound is a synthetic nonapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] As a potent GnRH agonist, it is primarily utilized in veterinary medicine to manage reproductive functions in livestock, such as treating ovarian follicular cysts and synchronizing ovulation.[1][3][4] After an initial stimulatory effect, continuous administration leads to the downregulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, ultimately suppressing ovarian and testicular steroid production. This guide provides a comprehensive overview of the core chemical properties, purity standards, and analytical methodologies for synthetic this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a well-defined synthetic peptide. Its fundamental chemical and physical characteristics are summarized below.

Table 1: General Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 66002-66-2 | |

| Molecular Formula | C₅₇H₈₀N₁₆O₁₄ | |

| Molecular Weight | 1213.37 g/mol | |

| Amino Acid Sequence | Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHEt |

| Synonyms | (Des-Gly10,Pro-NHEt9)-LHRH, TAP-031 | |

Table 2: Physicochemical Properties of this compound

| Property | Description | References |

|---|---|---|

| Appearance | White to off-white solid powder. | |

| Solubility | Slightly soluble in Water and DMSO. Recommended to reconstitute in sterile water. |

| Storage Conditions | Store desiccated at -20°C. For reconstituted solutions, store at 4°C for 2-7 days or below -18°C for long-term use. Protect from moisture and light. | |

Purity and Impurity Profile

The efficacy and safety of this compound in research and pharmaceutical applications are directly dependent on its purity. High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of synthetic this compound.

Table 3: Purity Specifications for Synthetic this compound

| Parameter | Specification | Method | References |

|---|---|---|---|

| Purity (HPLC) | ≥97% - 98% | RP-HPLC | |

| Identity | Conforms to structure | NMR, MS |

| Water Content | Report Result (e.g., ~3.4%) | Elemental Analysis | |

Common impurities may include related peptides from synthesis side-reactions, degradation products, or residual solvents. Strict synthesis and purification protocols are employed to minimize these impurities. A Certificate of Analysis (CoA) for a specific batch will provide detailed results from quality control tests.

Mechanism of Action and Signaling Pathway

This compound functions as a GnRH agonist, binding to GnRH receptors on pituitary gonadotroph cells. This interaction initiates a signaling cascade that results in the synthesis and release of LH and FSH. The primary signaling route involves the activation of the phospholipase C (PLC) pathway.

The binding of this compound to the G-protein coupled GnRH receptor activates PLC. This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The combined elevation of intracellular Ca²⁺ and PKC activation leads to the downstream cellular responses culminating in the secretion of gonadotropins (LH and FSH).

Caption: GnRH agonist signaling pathway initiated by this compound.

Experimental Protocols for Analysis

The quality control of synthetic this compound relies on several analytical techniques to confirm its identity, purity, and quantity.

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the definitive method for assessing the purity of this compound and related peptide products.

-

Objective: To separate this compound from potential impurities and degradation products and to quantify its purity as a percentage of the total peak area.

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column, and a gradient pump.

-

Mobile Phase Preparation:

-

Solvent A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: HPLC-grade acetonitrile with 0.1% TFA.

-

All solvents should be filtered and degassed prior to use.

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound powder.

-

Dissolve the sample in a suitable solvent, typically a mixture of water and acetonitrile or sterile water, to a known concentration (e.g., 1 mg/mL).

-

Vortex or sonicate briefly to ensure complete dissolution.

-

-

Chromatographic Conditions (Representative):

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 275 nm or 220 nm.

-

Injection Volume: 20 µL.

-

Gradient Elution: A linear gradient from a lower percentage of Solvent B to a higher percentage over 20-30 minutes is typically used to ensure the separation of all components. For example, 10% to 60% Solvent B over 25 minutes.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area of the main this compound peak.

-

Determine the purity by calculating the percentage of the main peak area relative to the total area of all integrated peaks.

-

Identity Confirmation by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the peptide, providing strong evidence of its identity. The observed mass should correspond to the theoretical mass of this compound (1213.37 Da for the acetate form).

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, confirming the amino acid sequence and overall conformation of the peptide. The resulting spectrum is compared against a reference standard or theoretical structure to ensure conformity.

Workflow for Quality Control Analysis

The logical flow for a comprehensive quality control assessment of a new batch of synthetic this compound involves sample preparation, analysis using multiple techniques, and final data evaluation to issue a Certificate of Analysis.

Caption: A typical experimental workflow for the quality control of this compound.

References

Foundational Research on Fertirelin Acetate for Reproductive Applications: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the foundational research concerning Fertirelin Acetate, a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH). It details its mechanism of action, summarizes quantitative outcomes from key studies, and outlines common experimental protocols for its application in reproductive science.

Introduction to this compound

This compound is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LH-RH) receptor.[1][2] Structurally, it is a decapeptide analogue of the naturally occurring GnRH.[3] Its primary therapeutic action is to stimulate the pituitary gonadotroph cells, prompting the synthesis and release of two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][5]

This initial stimulation, often called a "flare-up," mimics the natural GnRH surge that precedes ovulation. However, continuous or sustained administration of this compound leads to the downregulation and desensitization of GnRH receptors on the pituitary gland. This paradoxical effect ultimately suppresses the secretion of LH and FSH, leading to a reduction in gonadal steroid production—a state sometimes referred to as "chemical castration."

In veterinary medicine, this compound is predominantly used to manage reproductive cycles in livestock, particularly for treating ovarian follicular cysts in cattle and for synchronizing ovulation to improve conception rates in timed artificial insemination (AI) protocols.

Mechanism of Action: GnRH Receptor Signaling

This compound exerts its biological effects by binding to the GnRH receptor, a G-protein coupled receptor (GPCR) located on the plasma membrane of pituitary gonadotrophs. The binding initiates a complex intracellular signaling cascade primarily mediated by the Gq/11 class of G-proteins.

The key signaling events are as follows:

-

Receptor Activation: Fertirelin binds to the GnRH receptor.

-

G-Protein Coupling: The activated receptor couples with and activates the Gαq/11 subunit.

-

PLC Activation: Gαq/11 activates Phospholipase Cβ (PLCβ).

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization & Exocytosis: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid increase in cytosolic Ca2+ is the primary trigger for the immediate exocytosis and release of stored LH and FSH from secretory granules.

-

PKC Activation & Gene Expression: DAG, along with Ca2+, activates Protein Kinase C (PKC) isoforms. PKC activation initiates downstream signaling through Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, JNK, and p38 MAPK. These MAPK pathways translocate to the nucleus to phosphorylate transcription factors, ultimately regulating the synthesis of the gonadotropin subunit genes (α-GSU, LHβ, and FSHβ).

Some evidence also suggests that the GnRH receptor can couple to Gs proteins, activating the adenylyl cyclase/cAMP pathway, which may play a role in decoding high-frequency GnRH pulses.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on this compound.

Table 1: Receptor Binding & In Vivo Hormonal Response

| Parameter | Species | Value | Notes | Citation |

|---|---|---|---|---|

| Association Rate (kon) | Human | 0.02 ± 0.004 nM⁻¹·min⁻¹ | Kinetic parameter for binding to the GnRH receptor, determined via competition association assay. | |

| Peak LH Concentration | Dairy Cow | > 5 ng/mL | Peak reached approximately 120 minutes after intramuscular injection of 50 µg or 100 µg Fertirelin. | |

| Progesterone Levels | Beef Heifer | No significant effect | No change in progesterone levels on days 1-14 post-treatment with 100 µg Fertirelin. |

| Progesterone Levels | Dairy Cow | Increased | Plasma progesterone increased, peaking on day 7 following GnRH administration in an Ovsynch protocol. | |

Table 2: Reproductive Outcomes in Cattle

| Parameter | Dosage | Outcome | n | Protocol | Citation |

|---|---|---|---|---|---|

| Conception Rate | 50 µg | 61.1% | 72 | Ovsynch / Fixed-Time AI | |

| Conception Rate | 100 µg | 59.5% | 42 | Ovsynch / Fixed-Time AI | |

| Conception Rate | 25-100 µg | 41.5% (avg) | - | Single injection at time of AI | |

| Conception Rate | Control | 48.0% | - | Saline injection at time of AI | |

| Conception Rate | 50 µg | 76.7% | - | Single injection at time of AI | |

| Conception Rate | 100 µg | 82.1% | - | Single injection at time of AI |

| Conception Rate | Control | 71.4% | - | No treatment at time of AI | |

Table 3: Superovulation Induction in Mice

| Parameter | Dosage | Outcome | Notes | Citation |

|---|---|---|---|---|

| Ovulated Eggs | Control | 12.9 ± 5.9 | Vehicle control group. | |

| Ovulated Eggs | 0.025 µg | 22.6 ± 7.3 | Optimal dose identified in the study. |

| Effective Dose Range | 0.01 - 0.5 µg | Significantly more eggs than control | Doses administered five times at 4-hour intervals. | |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the use and study of this compound.

Ovsynch Protocol for Timed AI in Dairy Cattle

This protocol is widely used to synchronize ovulation, eliminating the need for estrus detection.

Objective: To synchronize follicular wave emergence and ovulation to allow for fixed-time artificial insemination.

Experimental Workflow:

Detailed Methodology:

-

Day 0: Administer the first dose of this compound (e.g., 50-100 µg) via intramuscular (IM) injection. This causes either the ovulation of a dominant follicle or the atresia of follicles and initiates a new follicular wave.

-

Day 7: Administer a luteolytic dose of Prostaglandin F2α (PGF2α) or an analogue (e.g., 500 µg Cloprostenol, IM). This regresses the corpus luteum (CL) that formed after the Day 0 injection (or was already present), causing progesterone levels to fall.

-

Day 9 (48-56 hours post-PGF2α): Administer the second dose of this compound (e.g., 50-100 µg, IM). This induces a synchronous LH surge, triggering ovulation of the new dominant follicle approximately 24-32 hours later.

-

Day 10 (16-20 hours post-second GnRH): Perform artificial insemination at a fixed time, without regard to observed signs of estrus.

Monitoring and Data Collection

a) Transrectal Ultrasonography for Follicular Dynamics:

-

Equipment: A real-time, B-mode ultrasound scanner equipped with a 5.0 to 7.5 MHz linear-array rectal transducer.

-

Procedure: The transducer is manually inserted into the rectum to visualize the ovaries and uterus. Daily or periodic scans are performed throughout the protocol.

-

Measurements: The number and diameter of all follicles (e.g., >3 mm) and the presence and diameter of the corpus luteum are recorded for each ovary. Follicles can be classified by size: small (<5 mm), medium (6-10 mm), and large (>10 mm). Ovulation is confirmed by the disappearance of a large, previously identified follicle.

b) Hormone Analysis via Radioimmunoassay (RIA):

-

Sample Collection: Blood samples are collected via jugular or coccygeal venipuncture into heparinized or EDTA-containing tubes. Samples are typically taken at frequent intervals (e.g., every 15-30 minutes for 4-6 hours) immediately following Fertirelin administration to characterize the LH surge, and then daily to monitor progesterone profiles. Plasma is separated by centrifugation and stored at -20°C until analysis.

-

RIA Procedure (General): A competitive binding assay is used.

-

A known quantity of radiolabeled hormone (e.g., ¹²⁵I-labeled bovine LH) and a specific antibody against that hormone are incubated with the plasma sample (containing an unknown amount of the hormone).

-

The unlabeled hormone in the sample competes with the radiolabeled hormone for binding sites on the limited amount of antibody.

-

After incubation, the antibody-bound hormone is separated from the free hormone.

-

The radioactivity of the antibody-bound fraction is measured. Its intensity is inversely proportional to the concentration of the unlabeled hormone in the sample.

-

Concentrations are determined by comparing results to a standard curve generated with known concentrations of the hormone.

-

-

Validation: Assays should be validated for sensitivity, parallelism with standard curves, and inter- and intra-assay coefficients of variation (CVs), which should typically be below 10-15%.

References

- 1. Development and Application of a Radioimmunoassay for Bovine Follicle-Stimulating Hormone1 [periodicos.capes.gov.br]

- 2. Evaluating Follicular Development in Cattle Using Animal Ultrasound Scanner for Breeding Timing [bxlimage.com]

- 3. Development and characterization of a homologous radioimmunoassay for bovine follicle-stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of mitogen-activated protein kinase (MAPK) by GnRH is cell-context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of high-resolution transrectal ultrasonography to assess changes in numbers of small ovarian antral follicles and their relationships to the emergence of follicular waves in cyclic ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fertirelin Acetate in Murine Superovulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superovulation is a foundational technique in murine-based reproductive research and transgenic model development, aimed at maximizing the yield of oocytes for subsequent procedures such as in vitro fertilization (IVF) and embryo transfer. While conventional protocols have historically relied on pregnant mare serum gonadotropin (PMSG) and human chorionic gonadotropin (hCG), gonadotropin-releasing hormone (GnRH) agonists like Fertirelin Acetate offer an alternative approach to inducing follicular development and ovulation.

This compound is a synthetic analogue of GnRH.[1] Its mechanism of action involves the stimulation of the anterior pituitary to release endogenous gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound for superovulation induction in mice.

Mechanism of Action: GnRH Agonist Signaling

This compound, as a GnRH agonist, binds to GnRH receptors on pituitary gonadotroph cells. This binding initially stimulates the synthesis and release of LH and FSH.[2] The signaling cascade is primarily mediated through G-protein coupled receptors, leading to the activation of phospholipase C (PLC) and subsequent downstream pathways involving inositol triphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium levels and activation of protein kinase C (PKC), which ultimately triggers the transcription and release of gonadotropins.

Experimental Protocols

Materials

-

This compound (FA)

-

Human Chorionic Gonadotropin (hCG)

-

Sterile 0.9% saline or phosphate-buffered saline (PBS)

-

Female mice (sexually mature, specific strain as required by the study)

-

1 mL syringes with 27-30 gauge needles

Protocol 1: Superovulation Induction with this compound

This protocol is based on the findings of a study optimizing this compound dosage for superovulation in mice.

Experimental Workflow:

Procedure:

-

Initial hCG Priming (Day 0): At 17:00 on Day 0, administer a subcutaneous injection of 5 IU of hCG to the female mice.

-

This compound Administration (Day 0-1): Beginning at 22:00 on Day 0, administer a subcutaneous injection of 0.025 µg of this compound. Repeat this injection four more times at 4-hour intervals.

-

Ovulation Induction (Day 2): To induce ovulation, administer a second subcutaneous injection of 5 IU of hCG at 17:00 on Day 2.

-

Oocyte Recovery (Day 3): Oocytes can be recovered from the oviducts approximately 12-16 hours after the final hCG injection.

Quantitative Data

The efficacy of this compound in inducing superovulation is dose-dependent. The following table summarizes the oocyte yield from a dose-response study.

| This compound Dose (µg) per Injection | Total Dose (µg) | Mean Number of Ovulated Eggs (± SD) |

| 0 (Control) | 0 | 12.9 ± 5.9 |

| 0.001 | 0.005 | Not significantly different from control |

| 0.01 | 0.05 | Significantly higher than control (p<0.05) |

| 0.025 | 0.125 | 22.6 ± 7.3 |

| 0.05 | 0.25 | Significantly higher than control (p<0.05) |

| 0.1 | 0.5 | Significantly higher than control (p<0.05) |

| 0.5 | 2.5 | Significantly higher than control (p<0.05) |

| 1.0 | 5.0 | Not significantly different from control |

Data adapted from a study on the optimal dose of this compound for superovulation in mice.

The results indicate that a dose of 0.025 µg of this compound administered five times at 4-hour intervals yielded the highest number of ovulated eggs. The effective total dose range for a significant increase in oocyte numbers compared to the control group was between 0.05 µg and 2.5 µg.

Comparison with Standard PMSG/hCG Protocol

For context, a standard superovulation protocol using PMSG and hCG is provided below. The number of oocytes obtained can vary significantly depending on the mouse strain, age, and specific protocol timing.

| Hormone | Typical Dosage | Administration Timing |

| PMSG | 5 IU | Intraperitoneal injection, afternoon of Day 1 |

| hCG | 5 IU | Intraperitoneal injection, 46-48 hours after PMSG |

Generally, PMSG/hCG protocols can yield a wide range of oocytes, often averaging between 15 and 40 oocytes per female, depending on the mouse strain. The this compound protocol demonstrates a comparable, and in some cases, potentially higher yield, with the added benefit of using a synthetic GnRH agonist which may offer a different physiological stimulation profile compared to gonadotropins sourced from other species.

Conclusion

This compound presents a viable and effective alternative for the induction of superovulation in mice. A dosing regimen of 0.025 µg administered five times at 4-hour intervals, in conjunction with hCG priming and induction, has been shown to produce a robust oocyte yield. Researchers can utilize the provided protocols and data as a starting point for optimizing superovulation in their specific mouse strains and experimental contexts. As with any superovulation protocol, minor adjustments to timing and dosage may be necessary to achieve maximal efficacy for a particular mouse strain and age.

References

Cell culture applications of Fertirelin Acetate for studying pituitary cell function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin Acetate is a synthetic peptide analogue of the native Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH).[1] As a potent GnRH agonist, it is a critical tool for studying the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. In a cell culture setting, this compound allows for the precise investigation of pituitary gonadotrope function, including the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] These notes provide an overview of its mechanism, applications, and detailed protocols for its use in in vitro models.

Mechanism of Action

This compound exerts its effects by binding to GnRH receptors (GnRHR), a class of G protein-coupled receptors (GPCRs), on the surface of pituitary gonadotroph cells.[3] This interaction initiates a complex intracellular signaling cascade.[4]

Initial Stimulation (Flare-Up): Upon binding, the GnRH receptor primarily activates the Gq/11 family of G proteins. This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration. This Ca2+ surge, along with the activation of Protein Kinase C (PKC) by DAG, is the critical signal for the synthesis and acute release of LH and FSH from the cell.

Long-Term Exposure (Downregulation): Continuous or prolonged exposure to a GnRH agonist like this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary gland. This process involves receptor internalization and uncoupling from its signaling pathways, which ultimately suppresses the secretion of LH and FSH. This dual action makes this compound a valuable tool for studying both the acute stimulation and chronic regulation of gonadotropin release.

Signaling Pathway

The signaling cascade initiated by this compound binding to the GnRH receptor is crucial for gonadotropin release.

Applications in Pituitary Cell Culture

-

Studying LH and FSH Secretion Dynamics: this compound is used to model the physiological stimulation of gonadotropes, allowing for the detailed analysis of the dose-response and temporal dynamics of LH and FSH secretion.

-

Investigating GnRH Receptor Regulation: The agonist-induced downregulation of GnRHR can be studied to understand the molecular mechanisms of pituitary desensitization, a clinically relevant phenomenon.

-

Drug Screening and Development: In vitro pituitary cell models stimulated with this compound serve as a platform for screening novel compounds that may modulate the HPG axis, such as GnRH antagonists or other potential therapeutics.

Quantitative Data Summary

The following table summarizes typical experimental parameters for studying the effects of GnRH agonists like this compound on pituitary cells in vitro. Concentrations and times may require optimization depending on the cell model and specific experimental goals.

| Parameter | Primary Pituitary Cells | αT3-1 Cell Line | LβT2 Cell Line | Observed Effect & Reference |

| This compound / GnRH Agonist Concentration | 1 nM - 100 nM | 10⁻¹² M - 10⁻⁶ M | 10 nM | Dose-dependent increase in LH/FSH secretion and subsequent downregulation of GnRH receptors. |

| Incubation Time (Acute Response) | 30 min - 4 hours | 1 - 4 hours | 5 - 90 min | Peak LH/FSH release is typically observed within this timeframe. |

| Incubation Time (Chronic/Downregulation) | 24 - 72 hours | 24 - 72 hours | N/A | Sustained exposure leads to a decrease in GnRH receptor mRNA and cell proliferation. |

| Primary Readout | LH/FSH concentration in media (ELISA/RIA) | α-subunit mRNA levels, [³H]thymidine incorporation, GnRHR mRNA | ERK1/2 Activation (Western Blot) | Measurement of hormone secretion, gene expression, or signaling pathway activation. |

Experimental Protocols

Protocol 1: Primary Pituitary Cell Culture

This protocol provides a general method for establishing primary cultures from rodent pituitaries.

-

Aseptic Dissection: Euthanize animals according to approved institutional guidelines. Aseptically remove the anterior pituitary glands and place them in ice-cold, sterile Hank's Balanced Salt Solution (HBSS) supplemented with antibiotics.

-

Enzymatic Digestion: Mince the tissue into small fragments. Transfer the fragments to a digestion solution (e.g., DMEM with 0.25% trypsin and 25 U/mL DNase I) and incubate at 37°C for 15-20 minutes with gentle agitation.

-

Cell Dissociation: Stop the digestion by adding an equal volume of culture medium containing 10% Fetal Bovine Serum (FBS). Gently triturate the tissue fragments with a sterile pipette to obtain a single-cell suspension.

-

Plating: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin). Determine cell viability and density using a hemocytometer. Plate the cells onto collagen-coated culture plates at a desired density (e.g., 2-5 x 10⁵ cells/well in a 24-well plate).

-

Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂. Allow cells to adhere and recover for 48-72 hours before initiating experiments.

Protocol 2: In Vitro Stimulation with this compound

-

Preparation of Fertirelin Stock: Reconstitute lyophilized this compound in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C for long-term use.

-

Cell Starvation (Optional): To reduce basal signaling, replace the culture medium with a serum-free or low-serum medium for 4-16 hours prior to stimulation.

-

Stimulation: Prepare working solutions of this compound by diluting the stock solution in the appropriate culture medium to the final desired concentrations (e.g., 1 nM, 10 nM, 100 nM).

-

Treatment: Remove the old medium from the cultured pituitary cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control group (medium without Fertirelin).

-

Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired experimental duration (e.g., 2 hours for acute secretion studies, 24 hours for gene expression or downregulation studies).

Protocol 3: Quantification of LH and FSH by ELISA

-

Sample Collection: At the end of the incubation period, carefully collect the culture supernatant from each well. Be sure not to disturb the cell monolayer.

-

Sample Storage: Centrifuge the collected supernatant briefly to pellet any detached cells or debris. Transfer the clarified supernatant to a fresh tube and store at -80°C until analysis.

-

ELISA Procedure: Quantify the concentration of LH and FSH in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the species of your cell model (e.g., mouse, rat).

-

Data Analysis: Follow the ELISA kit manufacturer's instructions for performing the assay and generating a standard curve. Calculate the concentration of LH and FSH in each sample based on the standard curve. Normalize the hormone concentration to the amount of total protein in the corresponding cell lysate to account for variations in cell number.

Experimental Workflow

References

- 1. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Volume 5, Chapter 8. Regulation of the Pituitary Response to Gonadotropin-Releasing Hormone [glowm.com]

- 3. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization - PMC [pmc.ncbi.nlm.nih.gov]